Chmfl-abl-053: A Technical Guide to its Mechanism of Action
Chmfl-abl-053: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chmfl-abl-053 is a potent, selective, and orally bioavailable small molecule inhibitor targeting BCR-ABL, SRC, and p38 kinases.[1][2] Developed as a promising therapeutic agent for Chronic Myeloid Leukemia (CML), its mechanism of action involves the direct inhibition of these key kinases, leading to the suppression of downstream signaling pathways crucial for cancer cell proliferation and survival. This technical guide provides an in-depth overview of the preclinical data, mechanism of action, and experimental methodologies used to characterize Chmfl-abl-053. All quantitative data is presented in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Mechanism of Action
Chmfl-abl-053 exerts its anti-cancer effects by targeting multiple critical kinases involved in CML pathogenesis. It is a potent inhibitor of the constitutively active BCR-ABL fusion protein, the primary driver of CML.[1][3][4] Additionally, it demonstrates significant inhibitory activity against SRC family kinases and p38 MAP kinase, which are also implicated in CML cell proliferation and survival.[1][2]
The binding of Chmfl-abl-053 to the ABL kinase domain has been elucidated through molecular docking studies. The compound is predicted to bind to the ATP-binding site of the ABL kinase, effectively blocking its phosphotransferase activity.[1] This inhibition prevents the autophosphorylation of BCR-ABL and the subsequent phosphorylation of its downstream substrates.[1][3][4]
Kinase Inhibition Profile
Chmfl-abl-053 has been demonstrated to be a potent inhibitor of ABL1, SRC, and p38 kinases. The half-maximal inhibitory concentrations (IC50) for these kinases are summarized in the table below. Notably, Chmfl-abl-053 shows less potency against other kinases such as DDR1 and DDR2, and has no apparent activity against c-KIT.[5]
| Target Kinase | IC50 (nM) |
| ABL1 | 70 |
| SRC | 90 |
| p38α | 62 |
| DDR1 | 292 |
| DDR2 | 457 |
| c-KIT | >10000 |
| Table 1: Biochemical kinase inhibition profile of Chmfl-abl-053.[1][5] |
Cellular Activity
The inhibitory effect of Chmfl-abl-053 on kinase activity translates to potent anti-proliferative effects in CML cell lines. The half-maximal growth inhibition (GI50) values for several CML cell lines are presented below.
| Cell Line | GI50 (nM) |
| K562 | 14 |
| KU812 | 25 |
| MEG-01 | 16 |
| Table 2: Anti-proliferative activity of Chmfl-abl-053 in CML cell lines.[1][6] |
Downstream Signaling Pathways
The inhibition of BCR-ABL, SRC, and p38 kinases by Chmfl-abl-053 leads to the suppression of key downstream signaling pathways that are critical for the survival and proliferation of CML cells. Specifically, Chmfl-abl-053 has been shown to significantly suppress the autophosphorylation of BCR-ABL and the phosphorylation of its downstream effectors, including STAT5, Crkl, and ERK.[3]
Preclinical In Vivo Efficacy
The anti-tumor activity of Chmfl-abl-053 has been evaluated in a K562 CML cell line-inoculated xenograft mouse model. Oral administration of Chmfl-abl-053 at a dose of 50 mg/kg/day resulted in almost complete suppression of tumor progression.[1]
Pharmacokinetic Profile
Pharmacokinetic studies in rats have demonstrated that Chmfl-abl-053 possesses favorable oral bioavailability.
| Parameter | Value |
| Half-life (t1/2) | > 4 hours |
| Bioavailability (F) | 24% |
| Table 3: Pharmacokinetic parameters of Chmfl-abl-053 in rats.[3][5] |
Experimental Protocols
This section provides an overview of the methodologies employed in the preclinical evaluation of Chmfl-abl-053.
Biochemical Kinase Assays
The inhibitory activity of Chmfl-abl-053 against ABL1, SRC, and p38α kinases was determined using an Invitrogen SelectScreen biochemical assay.[5]
Protocol:
-
Recombinant kinases (ABL1, SRC, p38α) are incubated with a specific peptide substrate and ATP.
-
Chmfl-abl-053 is added at varying concentrations.
-
The reaction is allowed to proceed, and the amount of phosphorylated substrate is quantified, often using a luminescence-based method.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
Cell Proliferation Assay
The anti-proliferative effects of Chmfl-abl-053 on CML cell lines (K562, KU812, MEG-01) were assessed using a standard cell viability assay.
Protocol:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Chmfl-abl-053 is added at various concentrations.
-
After a 72-hour incubation period, a reagent such as MTT or CellTiter-Glo is added to the wells.
-
The viability of the cells is determined by measuring the absorbance or luminescence, which correlates with the number of viable cells.
-
GI50 values are calculated from the dose-response curves.
Western Blot Analysis
To investigate the effect of Chmfl-abl-053 on downstream signaling pathways, Western blot analysis was performed on lysates from treated CML cells.[1]
Protocol:
-
CML cells (K562, KU812, MEG-01) are treated with different concentrations of Chmfl-abl-053 for a specified time (e.g., 1 hour).[1]
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of BCR-ABL, STAT5, Crkl, and ERK.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
The in vivo anti-tumor efficacy of Chmfl-abl-053 was evaluated in a K562 xenograft mouse model.[1]
Protocol:
-
K562 cells are subcutaneously injected into immunocompromised mice.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
Chmfl-abl-053 is administered orally at a specified dose (e.g., 50 mg/kg/day).[1]
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised and weighed.
Resistance Profile
The emergence of resistance to tyrosine kinase inhibitors (TKIs) is a significant clinical challenge in the treatment of CML. While the primary publication on Chmfl-abl-053 does not extensively detail its activity against a wide range of BCR-ABL mutations, its multi-targeted nature, including inhibition of SRC and p38, may offer advantages in overcoming certain resistance mechanisms. Further studies are required to fully characterize the resistance profile of Chmfl-abl-053.
Conclusion
Chmfl-abl-053 is a potent and selective multi-targeted kinase inhibitor with promising preclinical activity against CML. Its mechanism of action, centered on the inhibition of BCR-ABL, SRC, and p38 kinases, leads to the effective suppression of downstream signaling pathways essential for cancer cell proliferation and survival. The favorable oral pharmacokinetic profile and significant in vivo anti-tumor efficacy underscore its potential as a valuable therapeutic candidate for CML. Further investigation into its efficacy against TKI-resistant BCR-ABL mutations is warranted to fully define its clinical potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and characterization of a novel potent type II native and mutant BCR-ABL inhibitor (CHMFL-074) for Chronic Myeloid Leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Imaging of Bcr-Abl Phosphokinase in a Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. K562 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. Discovery and characterization of a novel potent type II native and mutant BCR-ABL inhibitor (CHMFL-074) for Chronic Myeloid Leukemia (CML) - PubMed [pubmed.ncbi.nlm.nih.gov]
